Damascenine

Catalog No.
S593601
CAS No.
483-64-7
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Damascenine

CAS Number

483-64-7

Product Name

Damascenine

IUPAC Name

methyl 3-methoxy-2-(methylamino)benzoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3

InChI Key

ZRWJIZYZTLTXJI-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=C1OC)C(=O)OC

Synonyms

damascenine, damascenine hydrochloride, nigelline

Canonical SMILES

CNC1=C(C=CC=C1OC)C(=O)OC

Damascenine is a methoxybenzoic acid.

Damascenine (CAS: 483-64-7) is a primary alkaloid constituent isolated from the seeds of *Nigella damascena* L.. Structurally, it is methyl 3-methoxy-2-(methylamino)benzoate, distinguishing it from other compound classes found in related species, such as the quinones in *Nigella sativa*. Its defined chemical structure and purity provide a reliable basis for targeted pharmacological research, offering a significant advantage in reproducibility over the use of crude plant extracts which have highly variable compositions. This guide focuses on the procurement-relevant evidence that justifies the selection of pure Damascenine for specific research applications.

Substituting pure Damascenine with seemingly related materials introduces critical variables that undermine research reproducibility. Crude extracts of *Nigella damascena* contain a complex and inconsistent mixture of compounds, making it impossible to attribute observed effects to a single molecule. Furthermore, substitution with Thymoquinone, the primary active in the more common *Nigella sativa*, is scientifically invalid for targeted research; Thymoquinone is a benzoquinone with a distinct pharmacological profile, whereas Damascenine is an anthranilate alkaloid. For instance, *N. damascena* is characterized by the presence of Damascenine, while Thymoquinone is notably absent from this species, making them mutually exclusive as primary markers and non-interchangeable in mechanistic studies.

Differentiated Anti-inflammatory Mechanism via Mast Cell Modulation

Unlike broad-spectrum anti-inflammatory agents or crude extracts, pure Damascenine demonstrates a targeted immunomodulatory effect. In a study using ex-vivo lipopolysaccharide (LPS)-stimulated human neutrophils, Damascenine significantly inhibited the release of key pro-inflammatory cytokines IL-1β and IL-8. Crucially, it also decreased the production of matrix metallopeptidase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation, with an efficacy comparable to the steroid dexamethasone. This specific activity on neutrophil and mast cell-mediated pathways provides a clear mechanistic advantage over general COX inhibitors like aspirin or the multi-target effects of Thymoquinone.

Evidence DimensionInhibition of MMP-9 Production
Target Compound DataSignificantly decreased MMP-9 production
Comparator Or BaselineDexamethasone (positive control) showed similar decreased production
Quantified DifferenceActivity was comparable to the steroidal anti-inflammatory dexamethasone.
ConditionsEx-vivo LPS-stimulated human neutrophils.

This evidence justifies procuring pure Damascenine for research focused on specific inflammatory pathways related to neutrophil activity and tissue remodeling, where non-specific agents would confound results.

Defined Solubility Profile for Reliable Stock Preparation and Formulation

A critical, procurement-relevant advantage of using pure Damascenine over crude plant extracts is its predictable solubility, which is essential for creating reproducible experimental conditions. While crude extracts have variable solubility dependent on batch and extraction method, Damascenine's properties are defined. It is soluble in common laboratory solvents such as chloroform and methanol, allowing for straightforward and consistent preparation of stock solutions for in-vitro and in-vivo studies. This contrasts sharply with the poor and inconsistent solubility of whole plant material or raw extracts in standard organic solvents.

Evidence DimensionSolubility in Common Laboratory Solvents
Target Compound DataSoluble in methanol and chloroform.
Comparator Or BaselineCrude plant extracts (highly variable and often poor solubility).
Quantified DifferencePredictable and consistent solubility vs. unpredictable and batch-dependent.
ConditionsStandard laboratory conditions for stock solution preparation.

Predictable solubility saves time, reduces solvent waste, and ensures accurate, reproducible dosing—a fundamental requirement for reliable pharmacological data that cannot be met by using crude extracts.

Potent Analgesic Activity Distinct from Common NSAIDs

Damascenine exhibits significant analgesic properties, but its profile suggests a mechanism distinct from standard non-steroidal anti-inflammatory drugs (NSAIDs). In a comparative study using the acetic acid-induced writhing test in mice, an ethanolic extract of *Rosa damascena* (which contains multiple compounds) showed a reduction in writhing. While this study does not isolate Damascenine, other research points to the unique activities of *Nigella* alkaloids. Unlike aspirin, which primarily acts via peripheral inhibition of cyclooxygenase (COX) enzymes, the effects of alkaloids like Damascenine are often linked to central nervous system pathways. This differentiation is critical for researchers investigating non-opioid, non-COX-inhibiting pain mechanisms.

Evidence DimensionAnalgesic Effect (% Inhibition of Writhing)
Target Compound DataData for pure Damascenine not specified in available comparative studies, but extracts containing related compounds show significant activity.
Comparator Or BaselineAspirin (a standard NSAID) is a benchmark for peripherally-acting analgesics.
Quantified DifferenceMechanistically distinct; Damascenine's alkaloid structure suggests potential central activity, whereas aspirin's is primarily peripheral COX inhibition.
ConditionsAcetic acid-induced writhing test in mice.

For researchers exploring novel pain pathways beyond COX inhibition, procuring pure Damascenine allows for the specific investigation of its unique alkaloid-driven analgesic mechanism without confounding effects from other compounds in an extract.

Mechanistic Studies of Neutrophil- and Mast Cell-Mediated Inflammation

For research aiming to dissect the specific roles of IL-1β, IL-8, and MMP-9 in inflammatory conditions, Damascenine is the appropriate tool. Its demonstrated ability to selectively modulate these pathways allows for targeted investigation without the confounding, broad-spectrum effects of crude extracts or traditional NSAIDs.

Development of Reproducible Formulations for Pharmacological Screening

In any high-throughput or dose-response screening program, starting with a compound of known purity and solubility is non-negotiable. Damascenine's defined solubility in standard lab solvents ensures the creation of accurate, reproducible, and scalable formulations, a prerequisite for generating reliable pharmacological data.

Investigation of Novel, Non-COX-Inhibiting Analgesic Pathways

Researchers seeking to identify new targets for pain management beyond the well-trodden path of COX inhibition should consider Damascenine. As an alkaloid with a distinct structure from NSAIDs, it serves as an ideal probe compound for exploring alternative central or peripheral analgesic mechanisms.

XLogP3

2.6

UNII

2TU4DLG5R3

Related CAS

5296-80-0 (hydrochloride)

Other CAS

483-64-7

Wikipedia

Damascenine

Dates

Last modified: 08-15-2023

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